1-Methylpiperidine-3-carbaldehyde
Overview
Description
1-Methylpiperidine-3-carbaldehyde is an organic compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methyl group at the first position and an aldehyde group at the third position of the piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Scientific Research Applications
1-Methylpiperidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Safety and Hazards
While specific safety and hazard information for 1-Methylpiperidine-3-carbaldehyde was not found, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Future Directions
Piperidines are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Methylpiperidine-3-carbaldehyde, is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpiperidine-3-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperidine with a suitable oxidizing agent to introduce the aldehyde group at the third position. For example, the oxidation of 1-methylpiperidine using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of pyridine derivatives, followed by selective oxidation to introduce the aldehyde functionality. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: 1-Methylpiperidine-3-carboxylic acid
Reduction: 1-Methylpiperidine-3-methanol
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 1-methylpiperidine-3-carbaldehyde depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition or modification of the enzyme’s function .
Comparison with Similar Compounds
1-Methylpiperidine-3-carbaldehyde can be compared with other similar compounds, such as:
Piperidine-3-carbaldehyde: Lacks the methyl group at the first position, which may affect its reactivity and biological activity.
1-Methylpiperidine-4-carbaldehyde: The position of the aldehyde group is different, leading to variations in chemical behavior and applications.
Piperidine-4-carbaldehyde: Lacks the methyl group and has the aldehyde group at the fourth position, resulting in different chemical properties and uses.
Properties
IUPAC Name |
1-methylpiperidine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYBIPJEINPRQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550882 | |
Record name | 1-Methylpiperidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90550882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99658-56-7 | |
Record name | 1-Methylpiperidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90550882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.